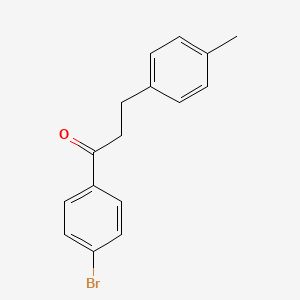

4'-Bromo-3-(4-methylphenyl)propiophenone

Vue d'ensemble

Description

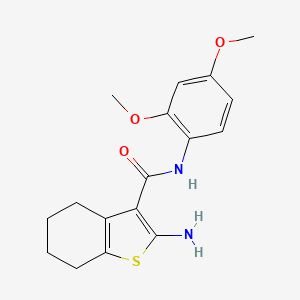

4'-Bromo-3-(4-methylphenyl)propiophenone is a chemical compound that is part of the bromophenol family, a group of brominated organic compounds that often exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, related bromophenol derivatives and their synthesis, molecular structure, and chemical properties are extensively discussed.

Synthesis Analysis

The synthesis of bromophenol derivatives is a topic of interest due to their potential applications. For instance, the synthesis of various bromophenol derivatives has been achieved through palladium-catalyzed reactions, which involve multiple arylation steps via C-C and C-H bond cleavages . Another approach to synthesizing bromophenol derivatives involves the reaction of different aldehydes with amines, as seen in the synthesis of Schiff base compounds . Additionally, natural bromophenols have been isolated from marine red algae, indicating that biosynthesis is another viable route for obtaining these compounds .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is often elucidated using spectroscopic methods and X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which revealed its crystallization in the monoclinic system . Similarly, the molecular geometry of other bromophenol derivatives has been determined using density functional theory (DFT) calculations, which have been shown to reproduce the structure of these compounds well .

Chemical Reactions Analysis

Bromophenol derivatives can participate in various chemical reactions. The palladium-catalyzed reaction mentioned earlier results in the formation of tetraarylethanes and diaryl isochromanones . Additionally, the reactivity of bromophenol derivatives with metal ions has been explored, leading to the formation of metal complexes with copper(II) and oxido-vanadium(IV), which exhibit distinct geometries .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are diverse and depend on their specific molecular structures. For instance, the vibrational spectra and thermal properties of these compounds have been studied using spectroscopic techniques and thermal analysis . The DFT simulations provide insights into the electronic properties, such as the HOMO-LUMO gap, which is related to the chemical reactivity and stability of the compounds . Additionally, some bromophenol derivatives have been found to possess significant DPPH radical-scavenging activity, indicating their potential as antioxidants .

Applications De Recherche Scientifique

Synthesis of Organic Compounds

4'-Bromo-3-(4-methylphenyl)propiophenone serves as a key intermediate in the synthesis of complex molecules. For example, studies have explored its role in the synthesis of novel bromophenol derivatives, highlighting its utility in creating compounds with potential pharmacological activities. These synthetic approaches are crucial for developing new drugs and materials with enhanced properties (Yadav & Sowbna, 2012).

Antioxidant and Anticancer Activities

Research has also focused on derivatives of bromophenols, including those related to 4'-Bromo-3-(4-methylphenyl)propiophenone, for their antioxidant and anticancer activities. For instance, methylated and acetylated derivatives of natural bromophenols have been synthesized and shown to exhibit significant antioxidant and anticancer potential on the cellular level, indicating the therapeutic potential of these compounds (Dong et al., 2022).

Novel Bromophenol Derivatives as Carbonic Anhydrase Inhibitors

Further extending its application in medicinal chemistry, novel bromophenol derivatives synthesized from 4'-Bromo-3-(4-methylphenyl)propiophenone have been evaluated as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. These studies demonstrate the compound's relevance in discovering new therapeutic agents (Akbaba et al., 2013).

On-Surface Chemical Reactions

The compound's utility extends into materials science, where it has been used in on-surface chemical reactions to synthesize nonalternant polyaromatic hydrocarbons. This application underscores its versatility in facilitating novel synthetic pathways and contributing to the development of new materials with unique properties (Eisenhut et al., 2017).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers working with 4’-Bromo-3-(4-methylphenyl)propiophenone should follow standard laboratory practices, including proper handling, storage, and disposal. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROZCLXBNZDLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644121 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(4-methylphenyl)propiophenone | |

CAS RN |

898768-71-3 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)